dimethyl 1-(3-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate
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Overview
Description
Dimethyl 1-(3-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate is an organic compound belonging to the class of phenylpyrazoles This compound features a pyrazole ring substituted with a 3-nitrophenyl group and two ester groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 1-(3-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound, such as a β-keto ester or diketone, under acidic or basic conditions.
Esterification: The carboxylic acid groups on the pyrazole ring are esterified using methanol and a strong acid catalyst like sulfuric acid to form the dimethyl esters.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.
Reduction: The ester groups can be hydrolyzed to carboxylic acids using strong bases like sodium hydroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for ester reduction.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the hydrolysis of ester groups.
Substituted Phenylpyrazoles: From nucleophilic aromatic substitution reactions.
Scientific Research Applications
Dimethyl 1-(3-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of dimethyl 1-(3-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester groups may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 1-(4-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate: Similar structure but with the nitro group at the 4-position.
Dimethyl 1-(3-aminophenyl)-1H-pyrazole-3,4-dicarboxylate: Contains an amino group instead of a nitro group.
Ethyl 1-(3-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness
Dimethyl 1-(3-nitrophenyl)-1H-pyrazole-3,4-dicarboxylate is unique due to the specific positioning of the nitro group and the ester functionalities, which confer distinct chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C13H11N3O6 |
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Molecular Weight |
305.24 g/mol |
IUPAC Name |
dimethyl 1-(3-nitrophenyl)pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C13H11N3O6/c1-21-12(17)10-7-15(14-11(10)13(18)22-2)8-4-3-5-9(6-8)16(19)20/h3-7H,1-2H3 |
InChI Key |
YTSLSPVFCSDKGS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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